molecular formula C61H64N14O7 B3056551 Trp-Arg-Trp-Trp-Trp-Trp CAS No. 722541-91-5

Trp-Arg-Trp-Trp-Trp-Trp

Cat. No.: B3056551
CAS No.: 722541-91-5
M. Wt: 1105.2 g/mol
InChI Key: VVXWFNAZHNGTHK-WOAIKHIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WRW4-OH (trifluoroacetate salt) is a peptide compound known for its role as an antagonist of formyl peptide receptor 2 (FPR2). This compound is a derivative of the peptide WRW4-NH2 and is used primarily in scientific research to study the functions and mechanisms of FPR2 .

Scientific Research Applications

WRW4-OH (trifluoroacetate salt) has several applications in scientific research:

    Chemistry: Used to study peptide synthesis and peptide bond formation.

    Biology: Employed in research on formyl peptide receptors, particularly FPR2, to understand their role in immune response and inflammation.

    Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions

WRW4-OH (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of WRW4-OH (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

WRW4-OH (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving WRW4-OH (trifluoroacetate salt) are typically shorter peptide fragments resulting from hydrolysis .

Mechanism of Action

WRW4-OH (trifluoroacetate salt) exerts its effects by binding to and antagonizing formyl peptide receptor 2 (FPR2). This interaction inhibits the receptor’s ability to mediate intracellular signaling pathways, such as calcium mobilization and chemotaxis. The compound’s mechanism of action involves blocking the binding of agonists to FPR2, thereby preventing downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WRW4-OH (trifluoroacetate salt) is unique due to its specific structure and high affinity for FPR2. Its trifluoroacetate salt form enhances its solubility and stability, making it a valuable tool in research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWFNAZHNGTHK-WOAIKHIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64N14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648690
Record name L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722541-91-5
Record name L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 2
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 3
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 4
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 5
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 6
Trp-Arg-Trp-Trp-Trp-Trp

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